molecular formula C13H10FN3O3 B3824386 4-fluoro-N'-(4-nitrophenyl)benzohydrazide

4-fluoro-N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B3824386
M. Wt: 275.23 g/mol
InChI Key: FRQVLZDRGSCQCY-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-nitrophenyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom and a nitrophenyl group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-fluoro-N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-fluorobenzohydrazide and 4-nitrobenzaldehyde. The reaction is typically catalyzed by glacial acetic acid and carried out in an ethanol solvent . The reaction conditions involve refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for 4-fluoro-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Condensation: Carbonyl compounds like aldehydes or ketones are used in the presence of an acid catalyst.

Major Products Formed

    Reduction: 4-fluoro-N’-(4-aminophenyl)benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Hydrazone derivatives.

Scientific Research Applications

4-fluoro-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(2-nitrophenyl)benzohydrazide
  • 4-fluoro-N’-(4-aminophenyl)benzohydrazide
  • 4-fluoro-N’-(4-methylphenyl)benzohydrazide

Uniqueness

4-fluoro-N’-(4-nitrophenyl)benzohydrazide is unique due to the presence of both a fluorine atom and a nitrophenyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, while the nitrophenyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-fluoro-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQVLZDRGSCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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